molecular formula C7H4ClFO4S B1588056 3-(Chlorosulfonyl)-4-fluorobenzoic acid CAS No. 2267-40-5

3-(Chlorosulfonyl)-4-fluorobenzoic acid

Cat. No.: B1588056
CAS No.: 2267-40-5
M. Wt: 238.62 g/mol
InChI Key: LZGZJLJZSAGDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chlorosulfonyl)-4-fluorobenzoic acid is a chemical compound with the empirical formula C7H4ClFO4S . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of this compound is 238.62 . The SMILES string representation of its structure is OC(=O)c1ccc(F)c(c1)S(Cl)(=O)=O .


Physical and Chemical Properties Analysis

This compound is a solid substance . The molecular weight of this compound is 238.62 . The SMILES string representation of its structure is OC(=O)c1ccc(F)c(c1)S(Cl)(=O)=O .

Scientific Research Applications

Degradation by Microorganisms

A study by Schreiber et al. (1980) reveals the cometabolism of monofluorobenzoates, including 4-fluorobenzoate, by Pseudomonas sp. B13. This study proposes a catabolic pathway based on key metabolites, highlighting the microorganism's ability to degrade fluorobenzoates, which could have implications for the biodegradation of 3-(chlorosulfonyl)-4-fluorobenzoic acid (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).

Herbicidal Activity

Liu Chang-chun (2006) synthesized 3-chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid, demonstrating its potential as a herbicide. This research shows the applicability of fluorobenzoic acid derivatives in agricultural chemistry (Liu Chang-chun, 2006).

Transformation in Anaerobic Conditions

Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate using isomeric fluorophenols, including fluorobenzoates. This study may provide insight into the behavior of compounds like this compound under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Reactions with Organolithium Reagents

Research by Gohier, Castanet, and Mortier (2003) on the reactions of organolithium reagents with halobenzoic acids, including 2-fluorobenzoic acid, highlights the potential for complex chemical transformations involving this compound (Gohier, Castanet, & Mortier, 2003).

Use as a Building Block in Heterocyclic Synthesis

Křupková, Funk, Soural, and Hlaváč (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various nitrogenous heterocycles. This suggests potential uses for this compound in synthesizing diverse organic compounds (Křupková, Funk, Soural, & Hlaváč, 2013).

Biodegradation Studies

Boersma, Mcroberts, Cobb, and Murphy (2004) studied the biodegradation of fluorobenzoates by Sphingomonas sp. This research could provide insights into the environmental fate and microbial degradation of compounds like this compound (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Safety and Hazards

3-(Chlorosulfonyl)-4-fluorobenzoic acid is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-(Chlorosulfonyl)-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules, leading to the modification of these molecules. For instance, it can interact with amino acid residues such as lysine, serine, and cysteine, resulting in the formation of sulfonamide or sulfonate esters. These interactions can alter the activity and function of the target biomolecules, making this compound a useful reagent for studying enzyme mechanisms and protein functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been investigated in several studies. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the compound can inhibit enzymes by blocking their active sites or by inducing conformational changes that reduce their catalytic activity. Conversely, it can activate enzymes by stabilizing their active conformations or by promoting the formation of active enzyme-substrate complexes. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. The degradation products can have different biochemical properties and may exhibit altered biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed in studies where the compound exhibits a dose-dependent response, with low doses having minimal impact and high doses causing adverse effects. These findings highlight the importance of careful dosage optimization in experimental settings to achieve the desired biological effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases or sulfotransferases, resulting in the formation of water-soluble conjugates that can be excreted from the body. The metabolic pathways of this compound can influence its biological activity and toxicity, as different metabolites may exhibit distinct biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters. Once inside the cells, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also be influenced by its binding to transport proteins or by its incorporation into vesicles or other subcellular structures .

Properties

IUPAC Name

3-chlorosulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGZJLJZSAGDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398027
Record name 3-(chlorosulfonyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2267-40-5
Record name 3-(chlorosulfonyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulfonyl)-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Chlorosulphonic acid (100 ml, 1.5 mol) was gradually added to 4-fluorobenzoic acid (43 g, 0.307 mol) with stirring. The clear dark yellow mixture was heated to 150° C. for 24 hours. The yellow solution was cooled back to room temperature and poured onto ice with vigorous stirring. The white precipitate was filtered and pressed dry. The solid was dried overnight in a desiccator under vacuum and over activated silica (54.65 g, 75%). Mp: 116-117° C.; m/z (LC-MS, ESP), RT=4.03 min, (M−−1)=237-239 (ratio 1:3).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Fluoro-benzoic acid (8 g, 57 mmol) is added carefully to chlorosulfonic acid (58 g, 498 mmol) then sodium chloride (10 g, 169 mmol) is added in small portions. After complete addition, the reaction is heated at 160° C. for 5 h. The reaction mixture is cooled down and poured into ice-water. A white solid precipitate is collected and redissolved in ethyl acetate. The organic layer is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is triturated with hexane to give 7 g (51% yield) of the title compound as a white solid. 1H NMR (CDCl3): δ 8.78 (m, 1H), 8.52 (m, 1H), 7.5 (t, 1H). MS (m/z): 308 (M−1).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 5
3-(Chlorosulfonyl)-4-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Chlorosulfonyl)-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.